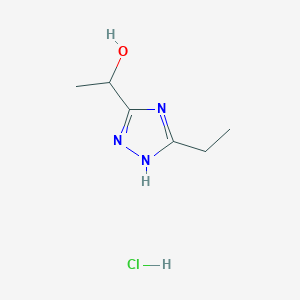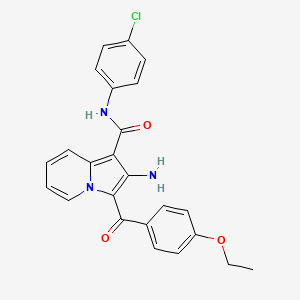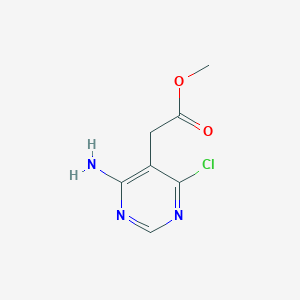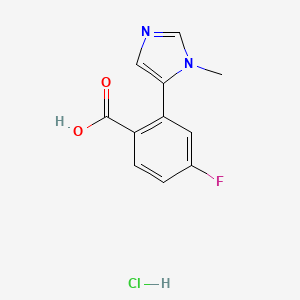
1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C6H12ClN3O . It is a derivative of the 1,2,4-triazole class of compounds . The 1,2,4-triazole class is known for its wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-triazole ring, an ethyl group, and a hydrochloride group . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . More detailed structural analysis may require advanced techniques such as X-ray crystallography.Scientific Research Applications
Synthesis and Chemical Structure Analysis
- Compounds involving 1,2,4-triazole derivatives have been synthesized for various chemical studies, including the formation of Schiff and Mannich bases of isatin derivatives. These compounds were characterized using IR, 1H- and 13C-NMR data, highlighting the versatility of triazole derivatives in synthetic organic chemistry (Bekircan & Bektaş, 2008).
Corrosion Inhibition
- Novel ecological triazole derivative corrosion inhibitors have been investigated for their effectiveness against the corrosion of mild steel in acidic solutions. Electrochemical techniques revealed high inhibition performance, demonstrating the potential of triazole derivatives in industrial applications to protect metals from corrosion (Nahlé et al., 2021).
Molecular Interaction Studies
- Studies on triazole derivatives also include their potential in forming complex structures and interactions at the molecular level. For example, the formation of self-assembled dimers in the solid state through weak intermolecular hydrogen bonding interactions has been observed, contributing to the understanding of molecular self-assembly and design of new materials (Ahmed et al., 2020).
Antiviral Activity Against COVID-19
- Triazole derivatives have been synthesized and evaluated for their antiviral activity against COVID-19 by inhibiting the main coronavirus protease. This highlights the potential of triazole derivatives in medicinal chemistry for the development of new therapeutic agents against viral infections (Rashdan et al., 2021).
Future Directions
The future directions for research on “1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride” could include further exploration of its synthesis methods, detailed structural analysis, investigation of its chemical reactivity, elucidation of its mechanism of action, and comprehensive evaluation of its physical and chemical properties. Additionally, its potential biological activities and safety profile warrant further investigation .
properties
IUPAC Name |
1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-5-7-6(4(2)10)9-8-5;/h4,10H,3H2,1-2H3,(H,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTZLPMOPGOEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C(C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2712403.png)
![7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2712406.png)
![2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2712408.png)







